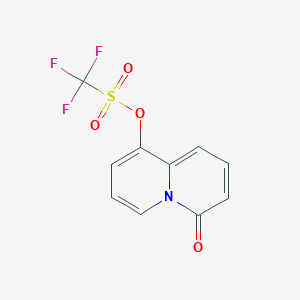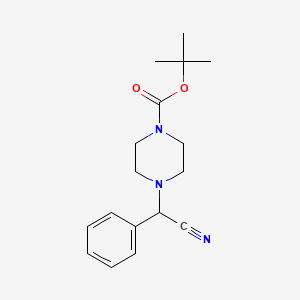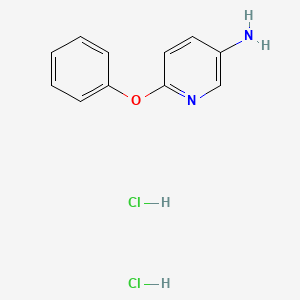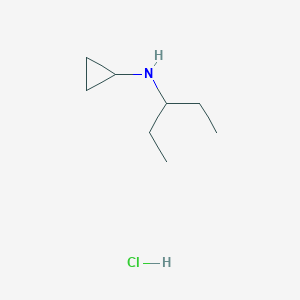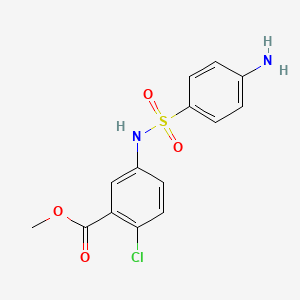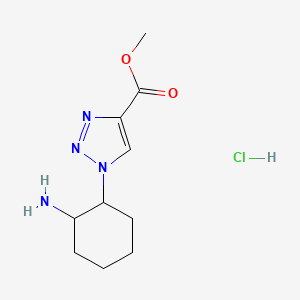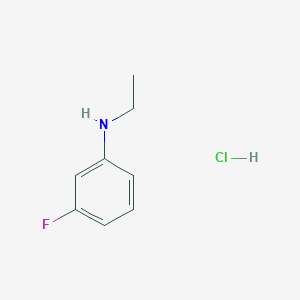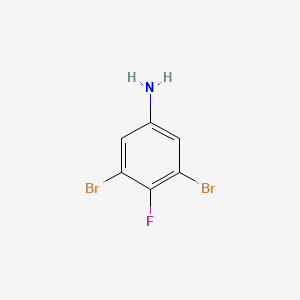
3,5-Dibromo-4-fluoroaniline
Vue d'ensemble
Description
3,5-Dibromo-4-fluoroaniline is a chemical compound with the molecular formula C6H4Br2FN and a molecular weight of 268.91 . It is primarily used for research and development purposes .
Synthesis Analysis
The synthesis of 3,5-Dibromo-4-fluoroaniline involves several steps. In one method, palladium on activated charcoal and deuterium are used in deuteromethanol for 2 hours under a D2 atmosphere . The organic phase is collected by filtration, dissolved in dichloromethane, and a saturated sodium bicarbonate solution is added. The organic phase is extracted with dichloromethane and purified by column to yield the product .Molecular Structure Analysis
The molecular structure of 3,5-Dibromo-4-fluoroaniline consists of a benzene ring substituted with two bromine atoms, one fluorine atom, and one amine group .Physical And Chemical Properties Analysis
The physical and chemical properties of 3,5-Dibromo-4-fluoroaniline include a molecular weight of 268.91 . The compound’s Fourier transform infrared (FT-IR) and Fourier transform Raman (FT-Raman) spectra have been recorded and analyzed .Applications De Recherche Scientifique
Crystal and Molecular Structure Studies
Research on related compounds, such as 2,6-dibromo-3-chloro-4-fluoroaniline, has been conducted to determine their crystal and molecular structures. This includes understanding intra- and intermolecular hydrogen bonds and dispersive halogen interactions in the crystal structure (Betz, 2015).
Environmental Toxicology and Biodegradation
Studies on similar compounds like 3-fluoroaniline have been conducted to understand their environmental impact and biodegradation. For example, research on the degradation of 3-fluoroaniline by Rhizobium sp. JF-3 highlights the organism's ability to degrade this compound, indicating a potential environmental application (Zhao et al., 2019).
Synthesis and Pharmacological Applications
The synthesis of related compounds, such as fluoro-bromo derivatives of benzoic acid, including 3,5-dibromo-4-fluorobenzoic acid, has been explored for their potential as radiographic opaques, suggesting pharmaceutical applications (Sprague et al., 1953).
Bioactivation and Metabolic Studies
Research on bioactivation of fluoroanilines, including 4-fluoroaniline, has been conducted to understand their metabolism and potential bioactivation to reactive benzoquinoneimines, which can inform pharmacological and toxicological studies (Rietjens & Vervoort, 1991).
Photocatalytic Degradation
Studies on the photocatalytic degradation of compounds like 3-fluoroaniline on anatase TiO2 indicate potential applications in environmental remediation (Jackman & Thomas, 2014).
Biofield Energy Treatment
Research on 3-chloro-4-fluoroaniline, a related compound, focused on the influence of biofield energy treatment on its physical, thermal, and spectral properties, suggesting potential in altering material properties (Trivedi et al., 2015).
Safety And Hazards
Propriétés
IUPAC Name |
3,5-dibromo-4-fluoroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Br2FN/c7-4-1-3(10)2-5(8)6(4)9/h1-2H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJKSFHMDFWEBEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Br)F)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Br2FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10662810 | |
| Record name | 3,5-Dibromo-4-fluoroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10662810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dibromo-4-fluoroaniline | |
CAS RN |
1003709-35-0 | |
| Record name | 3,5-Dibromo-4-fluoroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10662810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


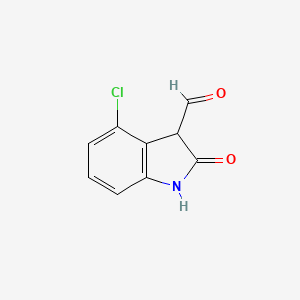
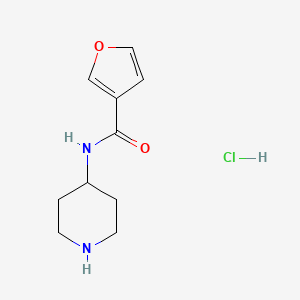
![2-[4-(2-Chlorobenzoyl)phenoxy]acetic acid](/img/structure/B1419392.png)
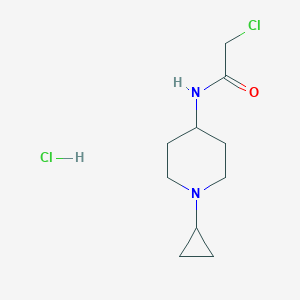
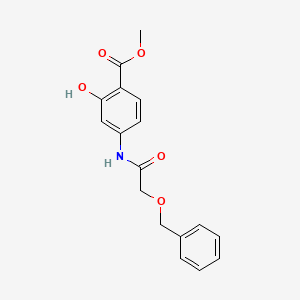
![trans (+/-) [4-(Trifluoromethyl)pyrrolidine]-1,3-dicarboxylic acid 1-tert-butyl ester](/img/structure/B1419401.png)
